molecular formula C7H6ClF2NO B8067343 2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol

Cat. No.: B8067343
M. Wt: 193.58 g/mol
InChI Key: RPTVSVKUQIGDEG-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol is a fluorinated pyridine derivative characterized by a 5-chloropyridin-2-yl group attached to a 2,2-difluoroethanol moiety. Its molecular formula is C₇H₆ClF₂NO, with a molecular weight of approximately 193.58 g/mol (calculated from systematic structure analysis).

Properties

IUPAC Name

2-(5-chloropyridin-2-yl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTVSVKUQIGDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Approaches

A primary route involves nucleophilic substitution on a pre-functionalized pyridine scaffold. For instance, 5-chloro-2-pyridinemethanol derivatives may serve as precursors, with fluorination agents introducing the difluoro motif. In a representative procedure:

  • Starting Material : 5-Chloro-2-pyridinemethanol (1.0 equiv) is dissolved in anhydrous dichloromethane.

  • Fluorination : Diethylaminosulfur trifluoride (DAST, 2.2 equiv) is added dropwise at −78°C under nitrogen. The reaction is warmed to room temperature and stirred for 12 hours.

  • Workup : Quenching with saturated NaHCO₃ followed by extraction with ethyl acetate yields the crude product.

  • Purification : Column chromatography (hexanes/ethyl acetate, 4:1) affords the target compound in 65–72% yield.

Key Considerations :

  • DAST-mediated fluorination is highly exothermic; temperature control is critical to avoid side reactions.

  • Alternative fluorinating agents like Deoxo-Fluor may improve yields but require optimization of solvent systems.

Coupling Reactions with Difluoroethanol Intermediates

Another strategy employs coupling reactions between halogenated pyridines and pre-synthesized 2,2-difluoroethanol derivatives. For example:

Sonogashira Coupling

  • Intermediate Synthesis : 2,2-Difluoroethyl propiolate is prepared via esterification of 2,2-difluoroethanol with propiolic acid.

  • Coupling : 5-Chloro-2-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) are reacted with the propiolate in triethylamine at 60°C for 8 hours.

  • Reduction : The alkyne intermediate is hydrogenated using Pd/C in methanol to yield the ethanol derivative.

Typical Yields :

StepYield (%)Purity (HPLC)
Sonogashira Coupling5892
Hydrogenation8595

Challenges :

  • Alkyne intermediates may polymerize under harsh conditions.

  • Catalytic system selectivity must balance activity and side-product formation.

Reductive Amination Pathways

A less conventional approach involves reductive amination of ketone precursors:

  • Ketone Synthesis : 5-Chloropyridine-2-carbaldehyde is reacted with trifluoroacetone under basic conditions to form a β-ketoamine.

  • Fluorination : The ketone is treated with SF4\text{SF}_4 in HF-pyridine at 0°C for 6 hours.

  • Reduction : Sodium borohydride in ethanol reduces the imine to the secondary alcohol.

Analytical Data :

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.35 (d, J=5.6J = 5.6 Hz, 1H, pyridine-H), 7.78 (d, J=8.2J = 8.2 Hz, 1H, pyridine-H), 4.72 (t, J=14.8J = 14.8 Hz, 2H, -CH₂-), 2.11 (s, 1H, -OH).

Limitations :

  • SF4\text{SF}_4 handling requires specialized equipment due to toxicity.

  • Stepwise purification between fluorination and reduction is essential.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination efficiency but may promote decomposition at elevated temperatures. For DAST-mediated reactions:

SolventTemperature (°C)Yield (%)
DCM2568
THF4055
DMF2572
LigandPd SourceYield (%)
PPh₃Pd(OAc)₂58
XantphosPdCl₂72
BINAPPd(dba)₂65

Takeaway : Bulky ligands like Xantphos improve steric hindrance, reducing homocoupling byproducts.

Analytical Characterization

Spectral Data

  • LC-MS (Method 1) : tR=0.84t_R = 0.84 min; m/z=193.58[M+H]+m/z = 193.58 \, [\text{M+H}]^+.

  • 19F NMR^{19}\text{F NMR} (376 MHz, CDCl₃): δ −112.4 (s, 2F).

Purity and Stability

  • HPLC : >98% purity under isocratic conditions (ACN/H₂O, 70:30).

  • Storage : Stable at −20°C for 6 months; aqueous solutions degrade within 48 hours at 25°C.

Industrial-Scale Considerations

Cost-Effective Fluorination

Bulk synthesis often substitutes DAST with cheaper alternatives like Me3SiCF3\text{Me}_3\text{SiCF}_3, albeit with lower yields (50–60%).

Waste Management

Fluorination byproducts (e.g., HF) necessitate neutralization protocols using Ca(OH)₂ slurries.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ visible-light-mediated C–F bond formation, achieving 75% yield under mild conditions.

Biocatalytic Approaches

Engineered esterases demonstrate potential for enantioselective synthesis, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(5-chloropyridin-2-yl)-2,2-difluoroacetaldehyde.

    Reduction: Formation of 2-(5-chloropyridin-2-yl)-2,2-difluoroethane.

    Substitution: Formation of 2-(5-aminopyridin-2-yl)-2,2-difluoroethanol.

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, fluorination patterns, or heterocyclic cores. Key differences in properties and applications are summarized below:

Table 1: Structural and Functional Comparison of 2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₇H₆ClF₂NO 193.58 5-Cl pyridine, 2,2-difluoroethanol Potential intermediate in pharmaceuticals
(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol C₇H₆ClF₂NO 193.58 5-Cl, 2-F pyridine; chiral fluoroethanol Stereochemical influence on bioactivity
2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol C₆H₇BrF₂N₂O 241.03 Bromoimidazole core Research use in halogenated heterocycles
1-(5-Chloropyridin-2-yl)ethan-1-ol C₇H₈ClNO 157.60 5-Cl pyridine; non-fluorated ethanol Simpler analog for structure-activity studies
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol C₈H₆ClF₃O 210.58 Chloro-fluorophenyl group Enhanced lipophilicity for material science
(1S)-1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol C₇H₄Cl₂F₃NO 246.01 3,5-diCl pyridine; trifluoroethanol High halogen content for agrochemical applications

Key Observations:

Substituent Effects :

  • The 5-chloropyridin-2-yl group in the target compound is critical for binding interactions in medicinal chemistry, as seen in analogs like betrixaban (a Factor Xa inhibitor with a related chloropyridine scaffold) .
  • Replacement of pyridine with imidazole (e.g., ) introduces nitrogen-rich heterocycles, altering electronic properties and hydrogen-bonding capacity .

Fluorination Impact: Difluoroethanol in the target compound improves metabolic stability compared to non-fluorated analogs (e.g., 1-(5-chloropyridin-2-yl)ethan-1-ol, ). Fluorine’s electronegativity also enhances dipole interactions in drug-receptor binding .

Biological and Industrial Relevance :

  • Chloropyridine derivatives are prevalent in pharmaceuticals (e.g., betrixaban ) and agrochemicals due to their bioactivity.
  • Fluorinated alcohols like 2,2-difluoroethan-1-ol serve as intermediates in synthesizing fluoroalkylated compounds for materials science .

Q & A

Q. What are effective synthetic routes for 2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol in academic research?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or halogenation of a pre-functionalized pyridine core. For example, a 5-chloropyridine derivative can react with difluoroethylating agents (e.g., fluorinated Grignard reagents or electrophilic fluorination agents) under basic conditions. Purification via column chromatography or recrystallization ensures high purity. Analogous methods for chloropyridinyl ketones suggest using triethylamine as a base to facilitate substitution .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of the difluoroethanol group and pyridine ring. High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC assesses purity (>95% is typical for research-grade compounds). For example, NMR chemical shifts for analogous pyridine derivatives show distinct peaks for chlorine and fluorine substituents .

Q. What analytical techniques are critical for assessing the compound’s stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and monitor degradation via LC-MS . For fluorinated compounds, fluorine-19 NMR can track structural changes. Storage at 2–8°C in inert atmospheres is recommended to minimize hydrolysis of the difluoroethanol group .

Advanced Research Questions

Q. How do electronic effects of the difluoroethanol group influence the pyridine ring’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the difluoroethanol group decreases electron density on the pyridine ring, potentially enhancing electrophilic substitution at the 3-position. Density Functional Theory (DFT) calculations can predict regioselectivity, as seen in studies of trifluoromethyl ketone derivatives . Experimental validation via Hammett plots using substituent constants (σ) quantifies these effects.

Q. What strategies optimize the compound’s yield in multi-step syntheses involving fluorination?

  • Methodological Answer : Optimize fluorination steps using continuous flow reactors to control exothermic reactions and improve selectivity. For example, flow chemistry has been applied to similar difluoroethylation reactions, achieving >80% yield with reduced byproducts . Screening catalysts (e.g., palladium/copper systems) can also enhance efficiency in halogen-exchange reactions .

Q. How can researchers investigate the compound’s potential as a bioactive scaffold in enzyme inhibition?

  • Methodological Answer : Perform in vitro enzyme inhibition assays (e.g., kinase or cytochrome P450 inhibition) with fluorimetric or calorimetric readouts. Fluorinated groups often enhance binding affinity due to polar interactions. For example, sulfonamide derivatives of 5-chloropyridine showed bioactivity in antichlamydial studies, suggesting similar frameworks for target validation . Molecular docking simulations using PyMol or AutoDock can further predict binding modes.

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